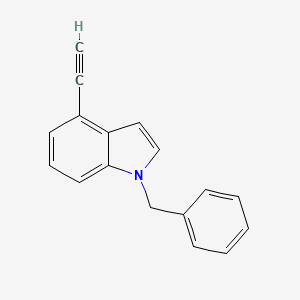

1-Benzyl-4-ethynyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-ethynylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-15-9-6-10-17-16(15)11-12-18(17)13-14-7-4-3-5-8-14/h1,3-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBSPJRIXMRFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Ethynyl 1h Indole and Its Precursors

Strategies for Indole (B1671886) Core Construction

The indole nucleus is a fundamental heterocyclic system found in a vast number of natural products and pharmaceutical agents. chimia.ch Consequently, numerous methods for its synthesis have been developed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. chimia.ch

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the oldest and most widely used methods for preparing indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com

The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a bhu.ac.inbhu.ac.in-sigmatropic rearrangement lead to a diimine intermediate. wikipedia.org This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

A significant modification of this classic method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction to form N-arylhydrazones from aryl bromides and hydrazones. wikipedia.org This approach expands the scope of the Fischer indole synthesis. wikipedia.org For the synthesis of 4-substituted indoles, such as a precursor to 1-benzyl-4-ethynyl-1H-indole, the Fischer synthesis would require a correspondingly substituted phenylhydrazine. For instance, the total synthesis of the alkaloid minfiensine (B1236942) commenced with a Fischer indole synthesis using phenylhydrazine and 1,4-cyclohexanedione (B43130) monoethyleneacetal. rsc.org

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches to Indoles

Palladium catalysis has become an indispensable tool in the synthesis and functionalization of indole derivatives. researchgate.net These methods offer high efficiency and functional group tolerance.

One prominent palladium-catalyzed approach involves the cyclization of N-aryl imines, which can be readily prepared from anilines and ketones. organic-chemistry.org This method allows for the rapid assembly of the indole ring system from inexpensive starting materials. organic-chemistry.org Another strategy is the palladium-catalyzed reductive coupling of aryl ethers with morpholines to produce 4-cyclohexylmorpholines, demonstrating the versatility of palladium in C-O bond cleavage and subsequent amination. rsc.org

For the direct introduction of substituents, palladium-catalyzed cross-coupling reactions are highly effective. For instance, the synthesis of N-arylated carbazoles has been achieved through the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org While not a direct indole synthesis, this highlights the power of palladium in forming C-N bonds. More directly related to indole synthesis, a palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides provides a facile route to indolines. rsc.org

Copper-Catalyzed Routes to Indole Scaffolds

Copper-catalyzed reactions have also emerged as powerful methods for constructing indole rings. A notable example is the tandem Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling. organic-chemistry.org This one-pot process allows for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines in good yields. organic-chemistry.org

Furthermore, copper catalysis can be employed in cycloaddition reactions to build more complex indole-containing systems. For example, a copper(I)-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines has been developed to furnish azepinoindoles. rsc.org While this method builds upon a pre-existing indole, it showcases the utility of copper in forming new rings fused to the indole core. The synthesis of poly(5-diselenide-triazole)s through a copper-catalyzed multicomponent polymerization also demonstrates the versatility of copper in forming heterocyclic structures. rsc.org

Gold-Catalyzed Annulation Methods for Indole Formation

Homogeneous gold catalysis has gained significant traction in organic synthesis due to the ability of cationic gold(I) complexes to act as strong π-acids that are tolerant of air and moisture. rsc.org These catalysts are effective in promoting diverse transformations of alkynes, allenes, and alkenes. rsc.org

In the context of indole synthesis, gold catalysts can promote the cyclization of o-alkynylanilines. beilstein-journals.org This reaction provides a direct route to 2-substituted indoles, which are then primed for further functionalization at the C3 position. beilstein-journals.org A one-pot procedure combining the gold(III)-catalyzed cyclization of 2-alkynylanilines with a gold(I)-catalyzed C3-selective direct alkynylation has been developed, offering a streamlined synthesis of 2-substituted-3-alkynylindoles. beilstein-journals.org

Gold catalysts have also been employed in the synthesis of more complex fused indole systems. For instance, a gold-catalyzed oxidation of the triple bond in 1-(2-ethynylphenyl)-1H-indoles, followed by an acid-promoted intramolecular cyclization, yields indolo[1,2-a]quinolin-5(6H)-ones. unimi.it

N-Alkylation for 1-Benzyl Moiety Introduction

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the indole ring is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions.

Direct N-Benzylation Procedures for Indole Derivatives

Direct N-benzylation of an indole precursor is a common and effective strategy. This transformation can be accomplished using various benzylating agents and reaction conditions.

A well-established method involves the reaction of the indole with a benzyl halide, such as benzyl bromide, in the presence of a base. orgsyn.org For example, 1-benzylindole can be prepared by treating indole with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl bromide. orgsyn.org

Alternatively, more environmentally benign methods have been developed. One such approach utilizes dibenzyl carbonate as the benzylating agent in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method offers high yields under mild conditions and can be performed with or without an ionic liquid, and with conventional heating or microwave irradiation. google.com

Palladium catalysis has also been applied to the C3-benzylation of indoles using benzyl carbonates, which represents a rare example of palladium-catalyzed benzylation of nonstabilized nucleophiles. acs.org While this method targets the C3 position, it underscores the potential of transition metal catalysis in benzylation reactions of indoles. Furthermore, a greener approach for the selective C3-benzylation of indoles has been developed using molecular iodine as a catalyst with benzylic alcohols as the alkylating agents. nih.govacs.org Although this method also focuses on C3, the principles of activating benzylic alcohols could potentially be adapted for N-benzylation.

A study on the synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives involved a protection reaction with benzyl bromide to yield the N-benzylated product in good yields. nih.gov This further illustrates the utility of benzyl bromide in N-alkylation of functionalized indoles.

Protecting Group Strategies for N-Functionalization

The functionalization of the indole nitrogen (N1) is a critical step in the synthesis of N-substituted indoles. This can be achieved either through the introduction of a temporary protecting group, which is removed at a later stage, or by installing the final desired substituent directly. In the case of this compound, the benzyl group can be considered a permanent functional moiety rather than a temporary protecting group.

The direct N-benzylation of the indole core is a common and straightforward procedure. A widely used method involves the deprotonation of the indole N-H with a suitable base, followed by quenching with benzyl bromide. For instance, using potassium hydroxide in dimethyl sulfoxide (DMSO) provides a robust system for this alkylation. orgsyn.org This approach is highly effective for preparing 1-benzylindole, the direct precursor for subsequent C4 functionalization. orgsyn.org

While the benzyl group is the target substituent here, it is relevant to consider other N-protecting groups that are frequently employed in indole chemistry to direct or facilitate reactions at other positions. These groups are chosen based on their stability to reaction conditions and the ease of their eventual removal. Common examples include:

Sulfonyl groups: The tosyl (Ts) group is electron-withdrawing and can be removed under reductive or strongly basic conditions.

Carbamates: tert-Butoxycarbonyl (Boc) is a popular protecting group that can be removed under acidic conditions. acs.org

Alkyl and Silyl Ethers: Groups like (2-trimethylsilyl)ethoxymethyl (SEM) or methoxymethyl (MOM) are also utilized and offer different deprotection strategies. acs.org

The choice of the N1-substituent can significantly influence the reactivity of the indole ring. Electron-withdrawing groups, for example, can increase the acidity of the N-H bond and alter the nucleophilicity of the C3 position, which can be leveraged to avoid competitive side reactions during functionalization at other sites. researchgate.net For the synthesis of the title compound, installing the benzyl group early provides a stable intermediate, 1-benzyl-1H-indole, ready for the more complex C4-ethynylation step.

Regioselective Introduction of the 4-Ethynyl Group

The introduction of substituents onto the benzene (B151609) portion (C4-C7) of the indole ring is synthetically challenging due to the inherent reactivity of the pyrrole (B145914) core, particularly at the C3 position. chim.itacs.org Achieving regioselective functionalization at the C4 position requires specific strategies that override the natural reactivity pattern of the indole nucleus.

Pre-functionalization Strategies for C4-Ethynylation (e.g., Halogenation)

A robust and widely adopted strategy for introducing an ethynyl (B1212043) group at a specific position on an aromatic ring is through a cross-coupling reaction, which necessitates a precursor bearing a suitable leaving group, typically a halogen. Therefore, the synthesis of a 4-haloindole intermediate, such as 4-bromo- or 4-iodo-1-benzyl-1H-indole, is a key prerequisite.

Direct halogenation of the indole ring often leads to a mixture of products with poor regioselectivity for the C4 position. More sophisticated, multi-step methods are generally required to produce 4-haloindoles cleanly. researchgate.net One effective approach starts from readily available 2,3-dihalophenol or 2,3-dihaloaniline derivatives. rsc.orgresearchgate.netfigshare.com For example, a synthesis developed for 4-halo-1H-indoles involves a Smiles rearrangement of 2,3-dihalophenol derivatives, followed by a sequence of reactions leading to a 2-alkynyl-3-haloanilide intermediate, which can then be cyclized to form the 4-haloindole core. rsc.orgresearchgate.netrsc.org

Another strategy involves the directed C-H borylation of the indole C4 position using BBr₃, facilitated by a directing group at the N1 or C3 position, which can then be converted to other functional groups. acs.org However, the most common pathway involves the synthesis of a 4-halo-1H-indole, which is then N-benzylated, or the N-benzylation of a pre-formed 4-halo-1H-indole to prepare the direct precursor for the ethynylation step.

Table 1: Selected Methods for the Preparation of 4-Haloindole Precursors

| Starting Material | Key Transformation(s) | Product | Reference |

|---|---|---|---|

| 2,3-Dihalophenol | Smiles Rearrangement, Sonogashira Coupling, NaOH-mediated Cyclization | 4-Halo-1H-indoles | rsc.orgresearchgate.net |

| N-Tosyl-2,3-dichloroaniline | Ortho-selective Sonogashira Coupling, Cyclization | 4-Chloroindoles | researchgate.net |

| N-p-toluenesulfonyl indoles | Regioselective Chloromercuration, Iodination | 4-Iodoindoles | researchgate.net |

| 3-Pivaloyl Indole | Directed C-H Borylation (BBr₃), Halogenation | 4-Halo-3-pivaloylindoles | acs.org |

Palladium-Catalyzed Cross-Coupling for Ethynyl Group Installation (e.g., Sonogashira Coupling)

With a 4-halo-1-benzyl-1H-indole intermediate in hand, the ethynyl group can be installed via a palladium-catalyzed Sonogashira cross-coupling reaction. gelest.com This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp² and sp carbon atoms. researchgate.net

The standard Sonogashira protocol involves the reaction of a vinyl or aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) cocatalyst, and an amine base. researchgate.netthieme-connect.de For the synthesis of this compound, the reaction would couple 1-benzyl-4-haloindole with an acetylene (B1199291) source. To avoid self-coupling of the terminal alkyne (Glaser coupling), a silyl-protected alkyne such as ethynyltrimethylsilane (TMSA) is often used. The TMS group is then removed in a subsequent step using a fluoride (B91410) source (e.g., TBAF) or basic conditions (e.g., K₂CO₃/MeOH).

The reaction conditions are generally mild and tolerant of various functional groups. A typical catalytic system includes PdCl₂(PPh₃)₂ (palladium catalyst), CuI (copper cocatalyst), and an amine like triethylamine (B128534) (Et₃N) or diethylamine (B46881) (Et₂NH) which acts as both a base and a solvent. rsc.org

Table 2: Representative Conditions for Sonogashira Coupling on Indole Scaffolds

| Indole Substrate | Alkyne | Catalytic System | Key Conditions | Reference |

|---|---|---|---|---|

| N-(3-Halo-2-iodophenyl) anilide | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₂NH, DMA, 80 °C, followed by NaOH cyclization | rsc.org |

| 5-Bromo-3-iodoindole | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N, DMF, rt (selective at C3-I) | thieme-connect.de |

| 5-Iodoindole | 1-Ethynylpyrene | Pd(PPh₃)₄, CuI | Et₃N, DMF, 120 °C | rsc.org |

| Aryl Iodides | Ethynyltrimethylsilane | Pd(II), Amidine base | Water as co-solvent | gelest.com |

Alternative Ethynylation Protocols for Indoles

While the Sonogashira coupling is the predominant method for ethynylation, research into alternative protocols continues to provide new synthetic tools. These methods may offer advantages such as avoiding copper co-catalysts, using more earth-abundant metals, or proceeding via direct C-H activation, thus eliminating the need for pre-functionalization with a halogen.

Recent advances in this area include:

Cobalt-Catalyzed C4-Alkynylation: A regioselective C4-alkynylation of indoles has been developed using an earth-abundant cobalt(III) catalyst. This process utilizes a dimethyl-amide directing group to form a six-membered cobaltacycle intermediate, which facilitates the C-H activation and subsequent alkynylation at the C4 position. researchgate.netscispace.com

Direct C-H Functionalization: Strategies involving transition-metal-catalyzed C-H activation are at the forefront of modern synthetic chemistry. numberanalytics.com By installing a suitable directing group on the indole nitrogen or at the C3 position, it is possible to direct a metal catalyst to the C4 C-H bond for functionalization, including alkynylation. acs.orgwiley.com For instance, a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions. wiley.com

Hypervalent Iodine Reagents: Reagents such as 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) have been used for the direct C2-alkynylation of indoles under palladium catalysis. researchgate.net While demonstrated for the C2 position, the development of similar reagents or catalytic systems could potentially be adapted for C4-alkynylation.

Integrated and Convergent Synthetic Pathways to this compound

An integrated and convergent synthesis of this compound can be designed by combining the methodologies described above. A logical and efficient pathway would proceed as follows:

Proposed Synthetic Pathway:

Synthesis of 4-Iodo-1H-indole: This key intermediate would be synthesized from a suitable precursor, for example, via the multi-step transformation of 2,3-dihalophenols or through a directed C-H iodination if a suitable protocol is available. rsc.orgresearchgate.net Let's assume 4-iodo-1H-indole is obtained.

N-Benzylation: The 4-iodo-1H-indole is then subjected to N-alkylation. Using potassium hydroxide in DMSO and reacting with benzyl bromide would yield 1-benzyl-4-iodo-1H-indole . orgsyn.org This step protects the nitrogen and sets up the substrate for the final coupling reaction.

Sonogashira Coupling: The 1-benzyl-4-iodo-1H-indole intermediate undergoes a Sonogashira reaction with ethynyltrimethylsilane (TMSA). This reaction, catalyzed by a palladium/copper system (e.g., PdCl₂(PPh₃)₂, CuI) in an amine base, would produce 1-benzyl-4-((trimethylsilyl)ethynyl)-1H-indole .

Deprotection: The final step is the removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. This is typically accomplished under mild basic conditions, such as treatment with potassium carbonate in methanol, or with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the target molecule, This compound .

This linear sequence ensures high regiocontrol at each step, leveraging well-established and reliable chemical transformations to construct the complex target molecule from simpler, accessible starting materials.

Chemical Transformations and Reactivity of 1 Benzyl 4 Ethynyl 1h Indole

Cross-Coupling Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne of 1-Benzyl-4-ethynyl-1H-indole is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C(sp)-C(sp²) and C(sp)-C(sp) bonds.

Advanced Sonogashira Coupling Applications

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction provides a direct route to arylated alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This methodology has been successfully applied to various indole (B1671886) derivatives, demonstrating its tolerance for the indole core and its substituents. nih.gov The reaction of this compound with a variety of aromatic iodides or bromides, containing either electron-donating or electron-withdrawing groups, can proceed in moderate to good yields. nih.gov

Table 1: Representative Sonogashira Coupling Reactions This table is illustrative, based on typical Sonogashira reaction outcomes with similar substrates.

| Coupling Partner (Ar-X) | Catalyst System | Base / Solvent | Product |

|---|---|---|---|

| 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 1-Benzyl-4-(p-tolylethynyl)-1H-indole |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | K₂CO₃ / Dioxane | 1-Benzyl-4-((4-nitrophenyl)ethynyl)-1H-indole |

| 2-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | 1-Benzyl-4-(pyridin-2-ylethynyl)-1H-indole |

Suzuki-Miyaura Coupling with Ethynyl-Substituted Indoles

The Suzuki-Miyaura coupling is a highly versatile method for C-C bond formation, typically involving an organoboron reagent and an organic halide. nih.gov While the terminal alkyne of this compound cannot participate directly as a coupling partner in the standard Suzuki-Miyaura reaction, it can be readily converted into a suitable organoboron species. For instance, hydroboration of the alkyne can generate an alkenylborane, or other methods can be used to form an alkynylboronate ester. This functionalized indole can then be coupled with various aryl, heteroaryl, or vinyl halides to generate more complex, conjugated systems. The reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.govnih.gov

Heck and Stille Coupling Engagements

The Heck reaction typically creates a bond between an sp² carbon of an alkene and an sp² carbon of an aryl halide. nih.gov Its direct application to the terminal alkyne of this compound is not standard, though multi-step or tandem procedures involving initial hydro-functionalization of the alkyne could potentially engage it in Heck-type transformations.

The Stille coupling, which joins an organostannane with an organic halide, offers a more direct potential pathway for functionalizing the ethynyl group. organic-chemistry.org The terminal alkyne of this compound can be converted into an alkynylstannane via hydrostannylation or by reaction of the corresponding acetylide with a trialkyltin halide. This organotin derivative can then undergo palladium-catalyzed Stille coupling with a wide array of organic halides and triflates. nih.gov Despite its versatility, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org

Homocoupling Reactions of the Terminal Alkyne

The terminal alkyne of this compound can undergo palladium-catalyzed homocoupling to produce a symmetrical 1,3-diyne derivative. nih.gov This transformation, often referred to as Glaser coupling or conducted under related conditions (e.g., using PdCl₂(PPh₃)₂ and CuI), results in the formation of 1,4-bis(1-benzyl-1H-indol-4-yl)buta-1,3-diyne. nih.gov This reaction is an efficient method for synthesizing larger, conjugated π-systems, which are of interest in materials science and for the construction of complex molecular frameworks. The reaction typically proceeds in moderate to good yields under relatively mild conditions. nih.gov

Cycloaddition Reactions Utilizing the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is an excellent participant in cycloaddition reactions, providing a powerful method for the construction of new heterocyclic rings attached to the indole core.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction. nih.govrsc.org It is a highly efficient, reliable, and regioselective reaction that joins a terminal alkyne, such as this compound, with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov The reaction proceeds under very mild conditions, often at room temperature in a variety of solvents, including aqueous media, and is tolerant of a vast range of functional groups. beilstein-journals.org The standard catalytic system involves a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270) to generate the active copper(I) species in situ. beilstein-journals.org This transformation provides a robust and straightforward method for conjugating the indole scaffold to other molecules, including biomolecules, polymers, and fluorescent dyes.

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table is illustrative, based on the established scope and reliability of the CuAAC reaction.

| Azide Partner (R-N₃) | Catalyst System | Solvent | Product |

|---|---|---|---|

| Benzyl (B1604629) azide | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 1-Benzyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-indole |

| Azidoacetic acid ethyl ester | CuI | THF | Ethyl 2-(4-(1-benzyl-1H-indol-4-yl)-1H-1,2,3-triazol-1-yl)acetate |

| 1-Azido-4-fluorobenzene | [Cu(PPh₃)₂]NO₃ | Toluene | 1-Benzyl-4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-1H-indole |

Other 1,3-Dipolar Cycloaddition Reactions for Heterocycle Formation

The ethynyl group of this compound serves as an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to various five-membered heterocyclic systems fused to the indole core. chesci.com These reactions are characterized by their high atom economy and ability to build molecular complexity in a single step. rsc.org Beyond the well-known azide-alkyne cycloadditions, other 1,3-dipoles, such as nitrones and azomethine ylides, are effectively employed. chesci.comwikipedia.org

Cycloaddition with Nitrones: Nitrones, which are N-oxides of imines, react with the alkyne moiety of this compound to yield isoxazoline (B3343090) derivatives. chem-station.com These reactions are typically thermally driven and proceed in a concerted fashion. chesci.com The regioselectivity of the addition is governed by the electronic and steric properties of both the nitrone and the alkyne. The resulting isoxazoline ring is a valuable synthon, which can be further transformed into other useful functional groups.

Cycloaddition with Azomethine Ylides: Azomethine ylides are highly reactive 1,3-dipoles that are often generated in situ. wikipedia.orgnih.gov Their reaction with the ethynyl group leads to the formation of dihydropyrrole (pyrroline) rings. wikipedia.org These nitrogen-containing heterocycles are prevalent in many biologically active natural products and pharmaceutical agents. The generation of the azomethine ylide can be achieved through various methods, including the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde. wikipedia.orgnih.gov The subsequent cycloaddition with this compound provides rapid access to complex fused indole-pyrrolidine frameworks. nih.gov

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Yield |

|---|---|---|---|---|

| C-Phenyl-N-methylnitrone | This compound | Toluene, reflux | Isoxazoline derivative | Good to Excellent |

| Azomethine ylide (from Sarcosine and Benzaldehyde) | This compound | Toluene, reflux, Dean-Stark | Pyrroline derivative | Moderate to Good |

Intramolecular Cyclization Pathways Involving the Ethynyl Group

The strategic placement of the ethynyl group at the C4 position of the indole allows for various intramolecular cyclization reactions, leading to the formation of novel polycyclic and bridged indole systems. These reactions often rely on the activation of the alkyne by a transition metal catalyst, most notably gold(I) complexes. beilstein-journals.org

Gold(I) catalysts are particularly effective due to their strong π-acidity, which renders the alkyne susceptible to attack by a tethered nucleophile. beilstein-journals.orgnih.gov For instance, if a suitable nucleophilic group (such as an alcohol, amine, or another unsaturated bond) is introduced elsewhere in the molecule, a gold-catalyzed intramolecular reaction can be initiated. beilstein-journals.org This process, often referred to as cycloisomerization, can lead to the formation of new five-, six-, or even larger-membered rings fused to the indole scaffold. The reaction proceeds through an initial coordination of the gold catalyst to the alkyne, followed by an endo- or exo-dig cyclization, ultimately yielding complex polycyclic indole derivatives after protodeauration. nih.gov

| Substrate | Catalyst | Conditions | Product Type | Yield |

|---|---|---|---|---|

| N-Benzyl-4-ethynyl-1-(pent-4-en-1-yl)-1H-indole | AuCl(PPh₃)/AgSbF₆ | DCM, rt | Fused polycyclic indole | Good |

Electrophilic and Nucleophilic Additions to the Alkyne Triple Bond

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles. It can also undergo nucleophilic addition under certain conditions.

Electrophilic Addition: The reaction of this compound with hydrogen halides (HX) is a classic example of electrophilic addition. wikipedia.org The reaction proceeds according to Markovnikov's rule, where the proton adds to the terminal carbon of the alkyne, and the halide adds to the carbon attached to the indole ring, forming a vinyl halide. masterorganicchemistry.comleah4sci.com This is due to the formation of the more stable vinyl cation intermediate, which is stabilized by resonance with the indole ring. If an excess of the hydrogen halide is used, a second addition can occur, typically resulting in a gem-dihaloalkane, where both halogen atoms are attached to the same carbon. wikipedia.org

Nucleophilic Addition: While nucleophilic additions to unactivated alkynes are generally less favorable, they can be achieved under specific conditions, such as in the presence of a transition metal catalyst or with highly reactive nucleophiles. For example, the addition of thiols or amines across the triple bond can be facilitated by transition metal complexes, leading to the formation of vinyl sulfides or enamines, respectively. These reactions often exhibit high regio- and stereoselectivity.

| Reagent | Reaction Type | Conditions | Major Product | Yield |

|---|---|---|---|---|

| HBr (1 equiv.) | Electrophilic Addition | Acetic Acid, 0 °C to rt | 1-Benzyl-4-(2-bromovinyl)-1H-indole | High |

| HBr (2 equiv.) | Electrophilic Addition | Acetic Acid, rt | 1-Benzyl-4-(2,2-dibromoethyl)-1H-indole | Good |

| Thiophenol | Nucleophilic Addition | Pd(OAc)₂, PPh₃, base | 1-Benzyl-4-(2-(phenylthio)vinyl)-1H-indole | Good |

Functionalization and Modification of the Indole Ring System

The indole ring itself is a reactive nucleus that can undergo various functionalization reactions, primarily through electrophilic substitution. The most electron-rich and sterically accessible position on the unsubstituted indole core is the C3 position. Despite the presence of substituents at C1 and C4, the C3 position in this compound remains a prime site for electrophilic attack.

Electrophilic Substitution at C3: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be directed to the C3 position under appropriate conditions. For example, iodination can be readily achieved using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base. mdpi.com The resulting 3-iodo-1-benzyl-4-ethynyl-1H-indole is a valuable intermediate that can be used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure. This provides a powerful strategy for building highly functionalized indole derivatives. beilstein-journals.org

| Reagent | Reaction Type | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Electrophilic Halogenation | Acetonitrile (B52724), rt | 1-Benzyl-4-ethynyl-3-iodo-1H-indole | Excellent |

Derivatization Strategies and Scaffold Applications of 1 Benzyl 4 Ethynyl 1h Indole

Synthesis of Novel Triazole-Linked Indole (B1671886) Derivatives

The terminal alkyne functionality of 1-benzyl-4-ethynyl-1H-indole makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with a variety of organic azides, chemists can readily access a diverse library of novel indole-triazole hybrids.

These hybrid molecules are of significant interest in drug discovery, as they combine the pharmacologically relevant indole nucleus with the metabolically stable and synthetically accessible triazole ring. Research has shown that such conjugates can exhibit a range of biological activities. For instance, various indole-triazole hybrids have been investigated for their potential as anticancer agents, with some demonstrating potent inhibition of targets like tubulin polymerization and key enzymes in cancer signaling pathways. rsc.org

The synthesis of these derivatives is generally straightforward, involving the reaction of the indole alkyne with an appropriate azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). The reaction conditions are typically mild, proceeding in a variety of solvents, including aqueous mixtures.

Table 1: Examples of Azides for Triazole Synthesis with this compound

| Azide Compound | Resulting Triazole Substituent | Potential Application Area |

| Benzyl (B1604629) azide | Benzyl | General scaffold development |

| 2-Azido-2-deoxy-glucose | Glycosyl | Glycobiology probes, Antiviral |

| 3-Azidopropanoic acid | Carboxypropyl | Bioconjugation handle |

| 1-Azido-4-nitrobenzene | p-Nitrophenyl | Electronic materials, Probes |

Utility as a Molecular Building Block in Complex Chemical Synthesis

Beyond triazole formation, the ethynyl (B1212043) group of this compound serves as a versatile handle for carbon-carbon bond formation, making it a valuable building block in the synthesis of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly powerful in this context.

By coupling this compound with a range of aryl or vinyl halides, complex polycyclic and extended aromatic systems can be constructed. This strategy is employed in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the indole ring can be finely tuned through the attachment of different aromatic substituents.

Furthermore, the alkyne can undergo various other transformations, including hydration to form ketones, reduction to alkenes or alkanes, and participation in pericyclic reactions. This reactivity allows for the incorporation of the 1-benzyl-1H-indole-4-yl moiety into a wide variety of molecular scaffolds, highlighting its utility as a versatile intermediate in multistep organic synthesis. nih.govresearchgate.net

Precursor for Diverse Heterocyclic Systems

The reactivity of the ethynyl group also allows this compound to act as a precursor for the synthesis of other heterocyclic systems. For example, the alkyne can participate in cyclization reactions to form fused ring systems. Treatment with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused indoles, while other reagents can facilitate the construction of pyridines, pyrimidines, or other heterocyclic rings fused to the indole core.

These new heterocyclic systems often possess unique three-dimensional structures and electronic properties, making them attractive targets for medicinal chemistry and materials science. The ability to construct these complex systems from a relatively simple starting material underscores the value of this compound as a strategic building block.

Development of Chemically Active Probes and Tools

In the field of chemical biology, small molecules that can be used to study biological systems are of immense importance. nih.gov These "chemical probes" often contain a reactive group that allows them to be attached to other molecules, such as proteins or nucleic acids. The terminal alkyne of this compound is an ideal functional group for this purpose, as it can be used in bioorthogonal "click" reactions. nih.govolemiss.edu

For example, a biologically active molecule could be modified to include an azide group. This modified molecule could then be introduced into a biological system, where it would bind to its target. Subsequent treatment with this compound (or a derivative thereof) and a copper catalyst would result in the formation of a stable triazole linkage, effectively "tagging" the target molecule. This approach can be used for a variety of applications, including target identification, imaging, and proteomics.

The development of such probes requires careful design to ensure that the indole alkyne does not interfere with the biological activity of the parent molecule. However, the versatility of this building block makes it a valuable tool in the development of new chemical probes for exploring the complexities of biological systems. olemiss.edu

Spectroscopic and Advanced Analytical Characterization of 1 Benzyl 4 Ethynyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy measures the chemical shift of hydrogen atoms. The expected ¹H NMR spectrum of 1-Benzyl-4-ethynyl-1H-indole would exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the indole (B1671886) ring, and the ethynyl (B1212043) group. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (multiplicity) would reveal adjacent proton relationships.

Predicted ¹H NMR Data for this compound (Predicted values are based on standard chemical shift tables and data from analogous structures.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole H-2 | 7.20 - 7.40 | d | ~3.0 |

| Indole H-3 | 6.60 - 6.80 | d | ~3.0 |

| Indole H-5 | 7.40 - 7.60 | dd | ~8.5, 1.0 |

| Indole H-6 | 7.10 - 7.30 | t | ~7.8 |

| Indole H-7 | 7.60 - 7.80 | d | ~8.0 |

| Benzyl CH₂ | 5.30 - 5.50 | s | - |

| Benzyl H (ortho) | 7.10 - 7.20 | d | ~7.5 |

| Benzyl H (meta, para) | 7.25 - 7.40 | m | - |

| Ethynyl C≡C-H | 3.10 - 3.30 | s | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, alkynyl).

Predicted ¹³C NMR Data for this compound (Predicted values are based on standard chemical shift tables and data from analogous structures.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indole C-2 | 128 - 130 |

| Indole C-3 | 102 - 104 |

| Indole C-3a | 128 - 130 |

| Indole C-4 | 115 - 117 |

| Indole C-5 | 122 - 124 |

| Indole C-6 | 120 - 122 |

| Indole C-7 | 110 - 112 |

| Indole C-7a | 136 - 138 |

| Benzyl CH₂ | 50 - 52 |

| Benzyl C (ipso) | 137 - 139 |

| Benzyl C (ortho) | 127 - 129 |

| Benzyl C (meta) | 128 - 130 |

| Benzyl C (para) | 126 - 128 |

| Ethynyl C≡C-H | 82 - 84 |

| Ethynyl C≡C -H | 78 - 80 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, by showing correlations between adjacent protons on the indole and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the benzyl group and the indole nitrogen (H₂ of benzyl to C-7a and C-2 of indole), and the ethynyl group to the indole C-4 position (ethynyl proton to C-3a and C-5 of indole).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₇H₁₃N), HRMS would provide a highly accurate mass measurement of the molecular ion.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 232.1121 |

| [M+Na]⁺ | 254.0940 |

| [M]⁺˙ | 231.1048 |

The observation of an ion with an m/z value matching the calculated mass to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₁₇H₁₃N.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the aromatic rings, the C-H and C≡C bonds of the terminal alkyne, and the C-N bond of the indole.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Benzyl C-H | Stretch | 2950 - 2850 |

| Alkynyl C≡C-H | Stretch | ~3300 |

| Alkynyl C≡C | Stretch | 2200 - 2100 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Indole C-N | Stretch | 1360 - 1310 |

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Flash Chromatography

Flash column chromatography is a fundamental technique for the preparative purification of this compound following its synthesis. This method is widely employed for separating indole derivatives from starting materials, reagents, and byproducts. amazonaws.combeilstein-journals.org The process involves dissolving the crude reaction mixture and passing it through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgrsc.org A solvent system, the mobile phase, is then pushed through the column, and the separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

For compounds structurally similar to this compound, common solvent systems consist of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). amazonaws.comnih.gov The polarity of the eluent is often gradually increased to effectively separate compounds of varying polarities. For instance, the purification of various indole derivatives has been successfully achieved using a hexane/EtOAc gradient. amazonaws.comrsc.org

Below is a representative table of conditions that would be applicable for the purification of this compound based on established methods for analogous compounds.

Table 1: Representative Flash Chromatography Parameters for the Purification of Indole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 (particle size 37-54 µm) rsc.org |

| Mobile Phase | Hexane/Ethyl Acetate gradient amazonaws.com |

| Petroleum Ether/Ethyl Acetate nih.gov |

| Detection | Thin Layer Chromatography (TLC) with UV light visualization |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound with high resolution. It can also be scaled for preparative purification to isolate highly pure fractions of the compound. sielc.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for indole derivatives.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For N-benzyl-indole analogues, typical mobile phases consist of acetonitrile (B52724) (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.com

The following table outlines typical HPLC conditions for the analysis of related benzyl-indole compounds, which would serve as a starting point for developing a method for this compound.

Table 2: Typical HPLC Conditions for the Analysis of Benzyl-Indole Derivatives

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile (MeCN) and Water with 0.1% Formic Acid sielc.comsielc.com |

| Detection | UV Detector (wavelength determined by the compound's UV-Vis spectrum) |

| Mode | Gradient or Isocratic elution |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. This method provides information on the number of components in a sample and can be used for their identification and quantification. The analysis of various N-benzyl indole substrates has been performed using GC-MS, indicating its suitability for the target compound. rsc.org

For a GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

Table 3: General Gas Chromatography Parameters for Indole Derivative Analysis

| Parameter | Description |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) rsc.org |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Typically 250-300 °C |

| Oven Program | A temperature gradient to separate compounds with different boiling points |

| Detector | Mass Spectrometer (for identification) or Flame Ionization Detector (FID) |

By employing these chromatographic techniques, the isolation and purity assessment of this compound can be effectively achieved, ensuring the quality of the compound for subsequent spectroscopic and analytical characterization.

Computational and Theoretical Investigations of 1 Benzyl 4 Ethynyl 1h Indole and Its Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the complex reaction pathways of organic molecules. For a compound like 1-Benzyl-4-ethynyl-1H-indole, DFT calculations can map out the potential energy surface for various transformations, such as cycloadditions, transition-metal-catalyzed couplings, or hydration reactions involving the ethynyl (B1212043) group.

These studies typically involve locating the geometries of reactants, transition states, intermediates, and products. By calculating the electronic energy of these species, a reaction energy profile can be constructed. This profile provides crucial quantitative data, including activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change). For instance, in a hypothetical [3+2] cycloaddition reaction with an azide (B81097), DFT could be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism by identifying the relevant transition states and intermediates. The calculated activation barriers would then indicate the kinetic feasibility of the reaction under different conditions.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State | Highest energy point on the reaction pathway | ΔE‡ |

| Intermediate | A meta-stable species formed during the reaction | ΔE_int |

| Products | The final chemical species formed | ΔE_rxn |

This interactive table represents typical data obtained from DFT calculations on a hypothetical reaction. The values (ΔE‡, ΔE_int, ΔE_rxn) would be specific to the reaction being studied.

Prediction and Analysis of Chemo- and Regioselectivity

Many reactions involving this compound have the potential to yield multiple products. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preferential formation of one constitutional isomer over another. DFT calculations are instrumental in predicting and rationalizing these selectivity patterns.

For example, in a reaction where both the ethynyl group and the indole (B1671886) ring could potentially react, DFT can be used to calculate the activation energies for both competing pathways. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the chemoselectivity. Similarly, for reactions involving the addition of an unsymmetrical reagent to the alkyne, there are two possible regioisomeric products. By comparing the energies of the transition states leading to each regioisomer, the major product can be predicted. These predictions are invaluable for designing synthetic routes that maximize the yield of the desired product.

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for studying reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape. The benzyl (B1604629) group attached to the indole nitrogen is not static; it can rotate and adopt various orientations relative to the indole ring.

MD simulations, by solving Newton's equations of motion for the atoms in the molecule, can sample these different conformations and determine their relative populations. This is crucial because the reactivity of the molecule can be dependent on its conformation. For instance, a particular conformation might be required for a substrate to bind to an enzyme's active site or for an intramolecular reaction to occur. The results of a conformational analysis can be visualized through a Ramachandran-like plot, showing the energetically favorable dihedral angles.

Quantum Chemical Characterization of Electronic Structure and Reactivity

The inherent reactivity of this compound is governed by its electronic structure. Quantum chemical methods, including DFT, can be used to calculate a variety of electronic properties that serve as reactivity descriptors. The distribution of electron density, for example, can indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich indole ring, while the LUMO may have significant contributions from the ethynyl group, suggesting its susceptibility to nucleophilic attack.

| Property | Description | Predicted Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | 4.6 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.1 D |

This interactive table provides a conceptual representation of the types of electronic properties calculated for a molecule like this compound.

In Silico Approaches to Reaction Pathway Elucidation

Beyond studying predefined reactions, computational chemistry can be used in an exploratory fashion to discover new reaction pathways. In silico (computer-based) reaction pathway elucidation methods can systematically explore the potential energy surface of a reacting system to identify plausible reaction mechanisms. These methods can be particularly useful for complex reactions where the mechanism is not intuitively obvious.

For this compound, these approaches could be used to investigate its degradation pathways, its metabolism by enzymes like cytochrome P450, or its potential to undergo novel, unobserved reactions under specific conditions. By combining quantum chemical calculations with automated search algorithms, these in silico methods can provide a comprehensive overview of the chemical possibilities for this versatile building block, guiding future experimental work.

Emerging Research Directions and Future Perspectives in 1 Benzyl 4 Ethynyl 1h Indole Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of indole (B1671886) derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. researchgate.netspringernature.com For 1-Benzyl-4-ethynyl-1H-indole, which is typically synthesized via Sonogashira coupling of 1-benzyl-4-haloindole with a protected alkyne, several green strategies are being explored to minimize environmental impact. nih.gov

Key green chemistry approaches applicable to the synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave radiation to rapidly and efficiently heat reactions, often leading to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. nih.gov The application of MAOS to the Sonogashira coupling step or the initial indole formation can significantly improve the process's energy efficiency. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers substantial advantages in terms of safety, scalability, and process control. mdpi.comnih.gov By pumping reagents through heated tubes or columns, flow reactors allow for precise temperature and pressure management, leading to higher yields and purity. acs.org This technology is particularly attractive for the synthesis of indole scaffolds, offering improved productivity over traditional batch procedures. mdpi.comresearchgate.net

Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Research is focused on replacing these with more benign alternatives such as water, ionic liquids, or bio-derived solvents like Cyrene™. researchgate.netbeilstein-journals.org For indole synthesis, catalyst-free reactions in promoters like polyethylene (B3416737) glycol (PEG) have also been developed. openmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Reactions: Whenever possible, eliminating the catalyst and solvent presents the most sustainable option. researchgate.net For certain indole derivatizations, solvent-free reactions under microwave irradiation or using solid supports have proven successful, minimizing waste and simplifying product purification. researchgate.netresearchgate.net

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Reduced reaction times, higher yields, energy efficiency. nih.govorganic-chemistry.org | Applicable to Sonogashira coupling and indole ring formation steps. |

| Flow Chemistry | Enhanced safety, scalability, process control, high purity. mdpi.comacs.org | Suitable for large-scale, efficient production of the indole core. |

| Alternative Solvents (e.g., Water, Ionic Liquids) | Reduced toxicity and environmental impact. researchgate.net | Can be employed in cross-coupling steps to replace volatile organic compounds. |

| Halide-Catalyzed Oxidation | Uses safe oxidants like oxone, prevents waste from heavy metals. springernature.comnih.gov | Relevant for precursor synthesis and functionalization steps. |

Exploration of Novel Catalytic Systems for Enhanced Transformations

The Sonogashira cross-coupling reaction is fundamental to the synthesis of this compound. nih.gov While traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, research is actively pursuing more efficient, robust, and sustainable catalytic systems. libretexts.org

Innovations in this area include:

Copper-Free Sonogashira Coupling: The use of a copper co-catalyst can sometimes lead to the homocoupling of terminal alkynes and introduce toxic metal contamination. nih.gov Copper-free systems, often utilizing highly active palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands, can proceed under mild, room-temperature conditions and offer excellent functional group tolerance. nih.govacs.org

Palladium-Free Catalysis: To further reduce cost and toxicity, researchers are exploring catalysts based on more earth-abundant and less toxic metals. Copper, cobalt, nickel, and iron-based catalysts have emerged as promising alternatives for Sonogashira-type coupling reactions, moving away from reliance on palladium. researchgate.net

Heterogeneous Catalysts: Anchoring the metal catalyst to a solid support (e.g., silica (B1680970), polymers, or metal-organic frameworks) creates a heterogeneous system. nih.gov These catalysts are easily separated from the reaction mixture, allowing for simple product purification and catalyst recycling, which is both economically and environmentally beneficial.

Gold-Catalyzed Alkynylation: Gold catalysts have shown unique reactivity for the direct C-H alkynylation of indoles. epfl.ch This approach can circumvent the need for pre-halogenating the indole ring, offering a more atom-economical route. One-pot procedures combining gold-catalyzed indole cyclization followed by direct C3-alkynylation have been developed, streamlining the synthesis of related structures. beilstein-journals.org

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of this compound is well-suited for designing self-assembling systems due to its distinct molecular features. rsc.org

π-π Stacking: The planar, aromatic indole core is prone to π-π stacking interactions, which can drive the formation of ordered columnar or layered structures.

Hydrogen Bonding: While the N1 position is blocked by a benzyl (B1604629) group, the ethynyl (B1212043) C-H bond can act as a weak hydrogen bond donor, interacting with suitable acceptors. Furthermore, if this molecule is used as a building block, other functional groups capable of hydrogen bonding can be introduced.

Metal Coordination: The alkyne moiety can coordinate with transition metals, enabling the self-assembly of metallo-supramolecular structures like cages, polygons, or fascinating trefoil knots. nih.gov

Van der Waals Forces: The benzyl group, while preventing N-H hydrogen bonding, adds significant bulk and can participate in van der Waals interactions, influencing the packing and morphology of the resulting assemblies.

These non-covalent forces allow the molecule to act as a "tecton" or building block for constructing complex, functional architectures through programmed molecular recognition.

Role in Advanced Materials Science as a Functional Moiety

The unique electronic and structural properties of this compound make it a valuable component for advanced materials. The indole nucleus is electron-rich and can act as an effective electron donor. openmedicinalchemistryjournal.com When combined with the π-system of the ethynyl group, it forms a conjugated structure that can be integrated into functional organic materials.

Potential applications include:

Organic Electronics: As a building block for donor-acceptor (D-A) type push-pull chromophores, where the indole serves as the donor and the ethynyl group provides a rigid linker to an acceptor unit. acs.org Such molecules are crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.org

Conjugated Polymers: The terminal alkyne can undergo polymerization reactions (e.g., via Glaser coupling or other cross-coupling methods) to create conjugated polymers. These materials are investigated for their potential as organic semiconductors in transistors and sensors.

Functional Dyes and Probes: The conjugated system gives rise to distinct photophysical properties (absorption and emission of light). By modifying the structure, these properties can be tuned, making such molecules useful as fluorescent probes for sensing applications or as components in dye-sensitized solar cells.

Design and Synthesis of New Chemical Entities for Specific Chemical Applications

The this compound scaffold is an excellent starting point for generating molecular diversity due to the high reactivity of the terminal alkyne. This functional group provides a gateway to a wide range of subsequent transformations. nih.gov

Click Chemistry: The ethynyl group is a perfect substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." organic-chemistry.org This reaction is highly efficient and specific, allowing the indole unit to be easily conjugated to other molecules (e.g., biomolecules, polymers, or other functional scaffolds) through a stable 1,2,3-triazole linker. beilstein-journals.orgtcichemicals.com This method is widely used to rapidly construct libraries of new compounds for screening. tcichemicals.com

Further Cross-Coupling Reactions: The terminal alkyne can participate in additional Sonogashira reactions, allowing for the construction of extended, rigid conjugated systems by linking to other aryl or vinyl halides.

Synthesis of Fused Heterocycles: The alkyne can act as a precursor for intramolecular or intermolecular cyclization reactions to build more complex, polycyclic heterocyclic systems, which are common motifs in pharmacologically active compounds.

The ability to easily and efficiently functionalize the ethynyl group allows for the rational design and synthesis of new chemical entities with tailored properties for specific applications, from medicinal chemistry to materials science. mdpi.comsemanticscholar.org

Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Core subject of the article |

| 1-Benzyl-4-haloindole | Precursor for Sonogashira coupling |

| Polyethylene glycol (PEG) | Green reaction promoter/medium |

| Cyrene™ | Bio-derived green solvent |

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-ethynyl-1H-indole, and how can purity be validated?

- Methodology : A two-step approach is recommended: (i) Benzylation : React 4-ethynyl-1H-indole with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). (ii) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using ¹H/¹³C NMR. Cross-reference spectral data with analogs like 1-benzyl-1H-indole derivatives .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology : Use the SHELX suite (SHELXL for refinement) to analyze X-ray diffraction data.

- Key steps : Apply restraints for disordered benzyl/ethynyl groups and refine hydrogen atoms isotropically. Validate thermal parameters (B-factors) to detect potential overfitting. Compare bond lengths/angles with similar indole derivatives (e.g., 4-Fluoro-1-(phenylsulfonyl)-1H-indole) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : (i) Experimental design : Perform Sonogashira coupling under Pd(PPh₃)₄/CuI catalysis. Compare reaction rates with non-ethynyl analogs (e.g., 1-Benzyl-4-bromo-1H-indole). (ii) Analysis : Use DFT calculations (B3LYP/6-31G*) to map electron density at C4. Correlate Hammett σ values with reaction yields.

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across cell lines?

- Methodology : (i) Data normalization : Use Z-score analysis to account for batch effects in cytotoxicity assays (e.g., MTT vs. ATP-based viability tests). (ii) Mechanistic validation : Perform target engagement studies (e.g., SPR or thermal shift assays) to confirm binding to proposed targets like kinase enzymes.

Q. How can computational models predict the metabolic stability of this compound in preclinical studies?

- Methodology : (i) In silico tools : Apply ADMET predictors (e.g., SwissADME) to estimate CYP450 oxidation sites. Prioritize ethynyl and benzyl groups as metabolic hotspots. (ii) Experimental validation : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) predictions to empirical data .

Key Considerations

- Structural analogs : Compare synthetic and analytical protocols with validated indole derivatives (e.g., 1-Benzyl-1H-indole , 4-Ethynyl-1-methyl-1H-indole ).

- Ethics/compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., ethynyl groups require inert atmosphere protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.